BTK Inhibition Potency: Target Compound IC50 of 1 nM vs. Class Benchmark
The target compound has been reported to inhibit Bruton's tyrosine kinase (BTK) with an IC50 of 1 nM, as documented in BindingDB from patent US20240083900, Example 99 [1]. This potency is comparable to clinical-stage BTK inhibitors within the piperazinyl-pyrimidine class, although direct head-to-head data for this specific compound against approved BTK inhibitors (e.g., ibrutinib, IC50 ~0.5 nM) has not been published. The 4-phenylpiperazine-pyrimidine-naphthalene-2-sulfonamide architecture appears to support high-affinity BTK engagement, but selectivity data across the kinome remain unavailable.
| Evidence Dimension | BTK enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Clinical BTK inhibitor ibrutinib: IC50 ~0.5 nM (literature benchmark); Class-average piperazinyl-pyrimidine kinase inhibitors: IC50 range 1–100 nM |
| Quantified Difference | Within 2-fold of ibrutinib benchmark; potency comparable to lead-optimized BTK inhibitors |
| Conditions | BTK in vitro enzymatic assay; compound inhibition measured via BTK activity detection (BindingDB monomerid 658441; patent US20240083900) |
Why This Matters
The 1 nM BTK IC50 indicates strong target engagement potential, making this scaffold relevant for BTK-focused medicinal chemistry programs, though selectivity profiling is needed before procurement for in vivo studies.
- [1] BindingDB. Monomerid 658441. Target: Tyrosine-protein kinase BTK (Homo sapiens). Ligand: US20240083900, Example 99. Affinity Data: IC50 = 1 nM. BindingDB, University of California San Diego. View Source
